molecular formula C9H4F4O4 B6360281 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid CAS No. 398156-39-3

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid

Cat. No.: B6360281
CAS No.: 398156-39-3
M. Wt: 252.12 g/mol
InChI Key: YRMAWBGTXPIGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is a fluorinated organic compound with the molecular formula C9H4F4O4. This compound is characterized by the presence of four fluorine atoms and a dioxine ring structure, making it a unique and interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is unique due to its dioxine ring structure combined with multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O4/c10-8(11)9(12,13)17-6-4(7(14)15)2-1-3-5(6)16-8/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMAWBGTXPIGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.